REACTION_CXSMILES
|
[K].[CH:2]([C:5]1[CH:6]=[CH:7][C:8]2[O:12][C:11]([S:13](O)(=[O:15])=[O:14])=[C:10]([CH3:17])[C:9]=2[CH:18]=1)([CH3:4])[CH3:3].O=P(Cl)(Cl)[Cl:21]>>[CH:2]([C:5]1[CH:6]=[CH:7][C:8]2[O:12][C:11]([S:13]([Cl:21])(=[O:15])=[O:14])=[C:10]([CH3:17])[C:9]=2[CH:18]=1)([CH3:4])[CH3:3] |^1:0|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The POCl3 was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the crude product was dissolved in CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=CC2=C(C(=C(O2)S(=O)(=O)Cl)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 mg | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |